3-hydroxy-N'-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]naphthalene-2-carbohydrazide
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Overview
Description
3-Hydroxy-N’-[1-(2-oxo-2H-chromen-3-yl)ethylidene]-2-naphthohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a naphthalene ring and a chromone moiety, which are linked through a hydrazide bond. The compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N’-[1-(2-oxo-2H-chromen-3-yl)ethylidene]-2-naphthohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthoic acid hydrazide and 3-acetyl-2H-chromen-2-one. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to around 70°C, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N’-[1-(2-oxo-2H-chromen-3-yl)ethylidene]-2-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the chromone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
3-Hydroxy-N’-[1-(2-oxo-2H-chromen-3-yl)ethylidene]-2-naphthohydrazide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N’-[1-(2-oxo-2H-chromen-3-yl)ethylidene]-2-naphthohydrazide involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, modulating biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound shares the chromone moiety but differs in the substituents attached to the chromone ring.
(E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: Another compound with a chromone structure, but with different functional groups.
Uniqueness
3-Hydroxy-N’-[1-(2-oxo-2H-chromen-3-yl)ethylidene]-2-naphthohydrazide is unique due to the presence of both naphthalene and chromone moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H16N2O4 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-hydroxy-N-[(E)-1-(2-oxochromen-3-yl)ethylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C22H16N2O4/c1-13(17-11-16-8-4-5-9-20(16)28-22(17)27)23-24-21(26)18-10-14-6-2-3-7-15(14)12-19(18)25/h2-12,25H,1H3,(H,24,26)/b23-13+ |
InChI Key |
YWECIXGZLCYRMQ-YDZHTSKRSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/C3=CC4=CC=CC=C4OC3=O |
Canonical SMILES |
CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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